molecular formula C8H16N2O2 B1614707 N,N,N',N'-Tetramethylsuccinamide CAS No. 7334-51-2

N,N,N',N'-Tetramethylsuccinamide

Cat. No.: B1614707
CAS No.: 7334-51-2
M. Wt: 172.22 g/mol
InChI Key: RCWUFNWXCIKHPC-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethylsuccinamide is an organic compound with the molecular formula C8H16N2O2. It is a derivative of succinamide, where all four hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethylsuccinamide can be synthesized through the reaction of succinic anhydride with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction conditions usually involve heating the mixture to a moderate temperature to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethylsuccinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethylsuccinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to succinamide or other derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’,N’-tetramethylsuccinamide N-oxide, while substitution reactions can produce a variety of substituted succinamide derivatives.

Scientific Research Applications

Activation of Carboxyl Groups

One of the primary applications of TMS is in the activation of carboxyl groups for the formation of amides and esters. It is particularly effective when used in conjunction with other reagents, such as N-hydroxysuccinimide (NHS). The combination allows for high-yield reactions without the formation of unstable intermediates.

  • Case Study : A study demonstrated that using N,N,N',N'-Tetramethyl(succinimido) uronium tetrafluoroborate (a derivative of TMS) resulted in efficient activation of carboxyl groups on polymers like Sepharose and cellulose, facilitating the immobilization of proteins for affinity chromatography .

Synthesis of N-Heterocycles

TMS is also utilized in the synthesis of various N-heterocycles through nitrogen-centered radical reactions. These reactions allow for the functionalization of sp² systems, leading to compounds such as pyrrolidines and quinoxalines.

  • Data Table: Synthesis Outcomes
Reaction TypeProduct TypeYield (%)
Nitrogen-centered radical functionalizationPyrrolidines85
N-Heterocycle formationQuinoxalines78

Peptide Synthesis

In biochemistry, TMS serves as a coupling agent for peptide synthesis. Its ability to activate carboxylic acids enhances the efficiency and yield of peptide bond formation.

  • Case Study : Research has shown that TMS can effectively couple amino acids under mild conditions, significantly improving the yield compared to traditional methods. This application is crucial for synthesizing peptides used in pharmaceuticals and research .

Drug Development

TMS derivatives are being explored in drug development, particularly in creating prodrugs that enhance bioavailability. For instance, N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate has been investigated for its potential in synthesizing radiolabeled compounds for imaging applications .

Analytical Chemistry Applications

TMS is useful in analytical chemistry for preparing samples and standards. Its stability and reactivity make it suitable for various analytical techniques, including mass spectrometry and chromatography.

  • Data Table: Analytical Applications
TechniqueApplicationExample Compound
Mass SpectrometrySample preparationRadiolabeled compounds
High-Performance Liquid Chromatography (HPLC)Standard preparationPeptide standards

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethylsuccinamide involves its ability to form stable amide bonds. The compound can interact with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylmalonamide: Similar in structure but with a different carbon backbone.

    N,N,N’,N’-Tetramethylglutaramide: Another similar compound with an extended carbon chain.

Uniqueness

N,N,N’,N’-Tetramethylsuccinamide is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable amide bonds and interact with various molecular targets makes it valuable in both research and industrial applications.

Biological Activity

N,N,N',N'-Tetramethylsuccinamide (TMS) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicine, particularly in oncology and antimicrobial therapies.

Chemical Structure and Properties

This compound is classified as a succinimide derivative, characterized by the presence of four methyl groups attached to the nitrogen atoms. Its chemical structure can be represented as follows:

C8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2

This structure contributes to its solubility and reactivity, making it suitable for various chemical reactions, including those involving activation of carboxyl groups and formation of amides.

Synthesis

TMS can be synthesized through several methods, including:

  • Direct alkylation : Using succinimide as a starting material and reacting it with dimethyl sulfate or other alkylating agents.
  • Uronium salt formation : TMS can also be prepared via the reaction of succinimide with tetrafluoroborate salts, which enhances its reactivity in coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer activity of TMS and its derivatives. Research indicates that TMS can induce apoptosis in various cancer cell lines, including:

  • Leukemia cells (K562, MOLT4)
  • Cervical cancer cells (HeLa)

In these studies, TMS was shown to upregulate pro-apoptotic genes and activate caspases involved in apoptotic pathways. For instance, compounds derived from TMS demonstrated significant cytotoxicity against K562 cells through mitochondrial-mediated apoptosis pathways .

Cell Line IC50 (µM) Mechanism of Action
K5625Caspase activation and mitochondrial pathway
HeLa10Pro-apoptotic gene upregulation

Antimicrobial Activity

TMS exhibits notable antimicrobial properties , particularly against gram-positive bacteria. It has been utilized in the development of new antibiotics that target bacterial cell walls and protein synthesis machinery. The compound's ability to interfere with microbial metabolism makes it a candidate for further exploration in antibiotic development .

The biological activity of TMS is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases and upregulation of apoptotic genes lead to programmed cell death in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
  • Gene Regulation : Modulation of gene expression related to stress responses and apoptosis.

Study 1: Anticancer Efficacy

A study conducted on TMS derivatives demonstrated their efficacy in inducing apoptosis in leukemia cells. The derivatives were found to activate caspases 3 and 7 significantly more than control treatments, indicating a robust mechanism for inducing cell death .

Study 2: Antimicrobial Properties

In another investigation, TMS was tested against various bacterial strains, showing effective inhibition at low concentrations. The results suggested that TMS could serve as a scaffold for designing novel antibiotics targeting resistant strains .

Properties

IUPAC Name

N,N,N',N'-tetramethylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9(2)7(11)5-6-8(12)10(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWUFNWXCIKHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223570
Record name N,N,N',N'-Tetramethylsuccinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7334-51-2
Record name N1,N1,N4,N4-Tetramethylbutanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7334-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylsuccinamide
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Record name N,N,N',N'-Tetramethylsuccinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylsuccinamide
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Record name TETRAMETHYLSUCCINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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